N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a morpholinosulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It’s known that the benzo[d]thiazol-2-yl moiety in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets could lead to changes in the targets’ conformation or activity, thereby influencing the biochemical pathways they are involved in .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been found to be favorable .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity, indicating that they may inhibit the growth and proliferation of bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of benzo[d]thiazole, followed by the introduction of the hydroxyphenyl group and the morpholinosulfonyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the hydroxyphenyl and morpholinosulfonyl groups, resulting in different chemical properties and applications.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of the hydroxyphenyl group, leading to distinct biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethylbenzamide: Features a phenylsulfonylamino group, which alters its interaction with molecular targets.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyphenyl group allows for additional hydrogen bonding interactions, while the morpholinosulfonyl group enhances solubility and bioavailability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCOFWKOHTQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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